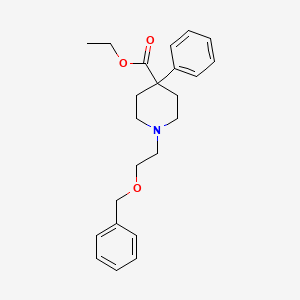

Benzethidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

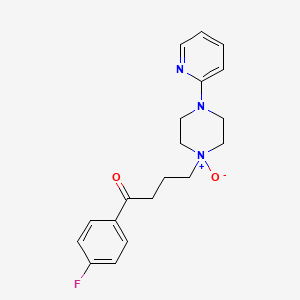

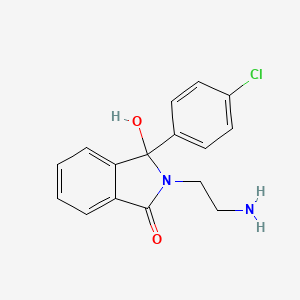

Benzethidine is a synthetic opioid analgesic that belongs to the class of phenylpiperidine derivatives. It is chemically related to pethidine (meperidine, or Demerol) and has similar effects, including analgesia, sedation, nausea, and respiratory depression . This compound is not currently used in medicine and is classified as a Schedule I drug under various international drug control conventions .

Métodos De Preparación

Benzethidine can be synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization. The synthetic route typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

Functionalization: The piperidine ring is functionalized by introducing the phenyl and benzyloxyethyl groups. This is achieved through a series of substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Análisis De Reacciones Químicas

Benzethidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Aplicaciones Científicas De Investigación

Chemistry: Benzethidine serves as a model compound for studying the synthesis and reactivity of phenylpiperidine derivatives.

Biology: Research on this compound helps in understanding the pharmacological effects of opioid analgesics and their interactions with biological targets.

Medicine: Although not used clinically, this compound is studied for its analgesic properties and potential therapeutic applications.

Mecanismo De Acción

Benzethidine exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesia and sedation. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception and sedation .

Comparación Con Compuestos Similares

Benzethidine is similar to other phenylpiperidine derivatives, such as:

Pethidine (Meperidine): Both compounds have similar analgesic effects, but this compound is not used clinically.

Fentanyl: Another phenylpiperidine derivative with potent analgesic properties, used clinically for pain management.

Alfentanil: A short-acting opioid analgesic related to fentanyl, used in anesthesia.

This compound is unique in its specific chemical structure, which includes the benzyloxyethyl group, distinguishing it from other phenylpiperidine derivatives .

Propiedades

Número CAS |

3691-78-9 |

|---|---|

Fórmula molecular |

C23H29NO3 |

Peso molecular |

367.5 g/mol |

Nombre IUPAC |

ethyl 4-phenyl-1-(2-phenylmethoxyethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3 |

Clave InChI |

UVTBZAWTRVBTMK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.